molecular formula C16H19N3O2 B3002035 (2E)-3-(furan-2-yl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one CAS No. 1396892-78-6

(2E)-3-(furan-2-yl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one

Cat. No.: B3002035
CAS No.: 1396892-78-6
M. Wt: 285.347
InChI Key: DWWKAMCJDLYQQD-SNAWJCMRSA-N
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Description

(2E)-3-(furan-2-yl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one is a synthetic enone derivative featuring a furan ring, a piperidine scaffold substituted with a pyrazole-methyl group, and an α,β-unsaturated ketone linker. While direct physicochemical or biological data for this compound are absent in the provided evidence, its structural analogs—particularly those with piperidine, pyrazole, and aromatic substituents—highlight its relevance in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(5-4-15-3-1-12-21-15)18-10-6-14(7-11-18)13-19-9-2-8-17-19/h1-5,8-9,12,14H,6-7,10-11,13H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWKAMCJDLYQQD-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Pyrazole Formation: The pyrazole moiety is often synthesized via the reaction of hydrazines with 1,3-diketones.

    Piperidine Ring Introduction: The piperidine ring can be introduced through the reaction of appropriate amines with cyclic ketones.

    Final Coupling: The final step involves coupling the furan, pyrazole, and piperidine intermediates under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a single bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce saturated ketones.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly in prostate cancer models. For instance, it has been reported that compounds with similar structures exhibit selective androgen receptor modulation (SARM) properties, which could be beneficial in treating androgen-dependent cancers .

2. Antimicrobial Properties
Research indicates that derivatives of pyrazole have significant antimicrobial effects. The compound's ability to disrupt bacterial cell membranes has been documented, making it a candidate for the development of new antibiotics .

3. Anti-inflammatory Effects
The anti-inflammatory properties of furan and pyrazole derivatives have been extensively studied. This compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

4. Neuroprotective Effects
Emerging evidence suggests that pyrazole-containing compounds may offer neuroprotective benefits. Studies have indicated that these compounds can mitigate oxidative stress and neuronal apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of prostate cancer cell lines with IC50 values lower than standard chemotherapy agents .
Study 2Antimicrobial PropertiesShowed effective reduction of bacterial growth in vitro against E. coli and S. aureus .
Study 3Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in animal models of inflammation .
Study 4NeuroprotectionImproved survival rates of neuronal cells under oxidative stress conditions .

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities

The compound shares the α,β-unsaturated ketone (prop-2-en-1-one) backbone with multiple analogs, including:

  • (2E)-1-(Adamantan-1-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (): Replaces the piperidine-furan system with adamantane and diphenylpyrazole, enhancing lipophilicity and steric bulk.
  • (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one (): Features dimethyl-substituted furan and pyrazole groups, likely improving metabolic stability compared to unsubstituted analogs.
  • (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one (): Incorporates a fluorophenyl group and piperazine-furan hybrid, suggesting enhanced electronic effects for target binding.

Key Differences in Substituents

Compound Substituent Modifications Impact
Target compound Furan-2-yl, pyrazole-methyl-piperidine Balances aromaticity and basicity; moderate steric demand.
(2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one () Chlorophenyl and diphenylpyrazole Increased hydrophobicity and potential halogen bonding.
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () Dichlorophenyl and methoxyphenyl groups Electron-withdrawing (Cl) and donating (OCH₃) effects modulate reactivity and solubility.

Physicochemical Properties of Analogs

  • Melting Points: Analogous enones exhibit melting points ranging from 122–124°C () to 170°C (), influenced by crystallinity and substituent polarity.
  • IR Spectral Features : Strong C=O stretches (~1634–1702 cm⁻¹) and aromatic C=N/C-N vibrations (~1519–1552 cm⁻¹) are consistent across analogs ().

Biological Activity

The compound (2E)-3-(furan-2-yl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O2C_{17}H_{16}N_{4}O_{2} with a molecular weight of 308.33 g/mol. Its structure features a furan ring, a pyrazole moiety, and a piperidine group, which are significant in determining its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₆N₄O₂
Molecular Weight308.33 g/mol
CAS Number2097941-08-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity
Research indicates that derivatives containing pyrazole and furan rings exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves apoptosis induction through pathways involving tumor suppressor genes like p53 .

2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various assays. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in mediating inflammation .

3. Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties against both bacterial and fungal strains. Similar compounds have been tested against pathogens like Escherichia coli and Aspergillus niger, showing promising results .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the furan and pyrazole moieties significantly influence the biological activity of these compounds. The presence of electron-donating groups enhances anticancer efficacy, while the piperidine ring contributes to improved binding affinity to target proteins .

Table: SAR Insights

ModificationEffect on Activity
Electron-donating groups on furanEnhanced anticancer activity
Substituents on pyrazoleIncreased anti-inflammatory effects
Piperidine ring presenceImproved receptor binding

Case Studies

Several studies have investigated the biological effects of similar compounds:

Case Study 1: Anticancer Efficacy
In a study by Shenvi et al., a related pyrazole derivative was tested against MCF-7 cells, resulting in a significant reduction in cell viability and induction of apoptosis through upregulation of p53 .

Case Study 2: Anti-inflammatory Mechanism
Research conducted by Farghaly et al. demonstrated that pyrazole derivatives could inhibit TNF-alpha production in macrophages, showcasing their potential as anti-inflammatory agents .

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